molecular formula C17H21N5O3 B13741100 7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 15302-06-4

7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B13741100
CAS No.: 15302-06-4
M. Wt: 343.4 g/mol
InChI Key: BBHFULLSJOFRNO-UHFFFAOYSA-N
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Description

7-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with a phenylpropanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenylpropanolamine moiety: This can be achieved through the reduction of phenylacetone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

    Coupling with the purine base: The phenylpropanolamine intermediate is then coupled with a purine derivative, such as 1,3-dimethylxanthine, under appropriate conditions. This step often requires the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

7-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]-1,3-dimethylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, resulting in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A precursor in the synthesis of phenylpropanolamine derivatives.

    1-hydroxy-1-phenylpropan-2-one: A related compound with similar structural features.

Uniqueness

What sets 7-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]-1,3-dimethylpurine-2,6-dione apart from similar compounds is its unique combination of a purine base and a phenylpropanolamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

15302-06-4

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

7-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H21N5O3/c1-11(14(23)12-7-5-4-6-8-12)18-9-22-10-19-15-13(22)16(24)21(3)17(25)20(15)2/h4-8,10-11,14,18,23H,9H2,1-3H3

InChI Key

BBHFULLSJOFRNO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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